Home > Products > Screening Compounds P70467 > NMDA receptor antagonist 4
NMDA receptor antagonist 4 -

NMDA receptor antagonist 4

Catalog Number: EVT-12556210
CAS Number:
Molecular Formula: C15H18FN
Molecular Weight: 231.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NMDA receptor antagonist 4 is part of a class of compounds that selectively inhibit the N-methyl-D-aspartate receptor, which plays a critical role in synaptic plasticity and memory function. These antagonists are particularly relevant in the context of neurodegenerative diseases, as they can modulate excitotoxicity associated with excessive glutamate signaling. This compound, along with others in its class, has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Source

The development of NMDA receptor antagonist 4 and its analogs has been documented in various scientific studies, highlighting their synthesis, biological activity, and potential applications in pharmacotherapy. Notable sources include research articles from pharmacology and medicinal chemistry journals that detail the structure-activity relationships of these compounds and their effects on NMDA receptor modulation .

Classification

NMDA receptor antagonist 4 belongs to a broader category of NMDA receptor antagonists that are classified based on their selectivity for specific NMDA receptor subunits, particularly the GluN2B subtype. This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy. The antagonists can be categorized into competitive and non-competitive types, with NMDA receptor antagonist 4 typically exhibiting non-competitive inhibition characteristics .

Synthesis Analysis

Methods

The synthesis of NMDA receptor antagonist 4 involves several key steps that utilize various organic chemistry techniques. A common approach includes:

  1. Formation of Amide Bonds: This is achieved through coupling reactions between amines and carboxylic acids or their derivatives.
  2. Cyclization Reactions: Many antagonists are synthesized via cyclization processes that form ring structures essential for binding affinity.
  3. Functional Group Modifications: The introduction of specific functional groups enhances selectivity towards NMDA receptor subtypes.

Technical Details

For example, one method involves the use of Mitsunobu reactions to couple phenolic compounds with amines, followed by deprotection steps to yield the final product . Other methods may include Heck reactions or reductions using lithium aluminum hydride to modify existing structures and improve pharmacological properties .

Molecular Structure Analysis

Structure

The molecular structure of NMDA receptor antagonist 4 typically features a complex arrangement that includes:

  • A central aromatic system
  • Multiple functional groups that interact with the NMDA receptor
  • Specific stereochemistry that influences binding affinity

Data

X-ray crystallography or NMR spectroscopy is often employed to elucidate the three-dimensional structure of these compounds. The precise arrangement of atoms within NMDA receptor antagonist 4 is crucial for its interaction with the NMDA receptor's binding sites .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing NMDA receptor antagonist 4 include:

  • Condensation Reactions: To form amides from carboxylic acids and amines.
  • Reduction Reactions: To convert carbonyl groups into alcohols or amines.
  • Cyclization Reactions: To create cyclic structures that enhance receptor binding.

Technical Details

For instance, the synthesis may involve a sequence where an amine reacts with a halogenated compound under basic conditions to form an intermediate that can undergo cyclization .

Mechanism of Action

Process

NMDA receptor antagonist 4 functions primarily by blocking the ion channel associated with the NMDA receptor. This inhibition occurs when the compound binds to specific sites on the receptor, preventing calcium ions from entering the neuron.

Data

Studies have shown that this blockade can lead to decreased excitotoxicity in neuronal cells, which is particularly beneficial in conditions characterized by excessive glutamate activity, such as Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

NMDA receptor antagonist 4 typically exhibits:

  • Solubility: Varies based on functional groups; often soluble in organic solvents.
  • Melting Point: Specific to each compound but generally falls within a defined range based on structural characteristics.

Chemical Properties

Key chemical properties include:

  • Stability: Influenced by pH and temperature; many antagonists are stable under physiological conditions.
  • Reactivity: May participate in further chemical modifications if reactive sites are available.

Relevant data from studies often include solubility profiles and stability assessments under various conditions .

Applications

Scientific Uses

NMDA receptor antagonist 4 has potential applications in several areas:

  • Neuroprotection: By inhibiting excessive glutamate signaling, it may protect neurons from excitotoxic damage.
  • Therapeutic Development: It serves as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  • Research Tools: Used in experimental settings to study synaptic plasticity and neuronal signaling pathways.

Recent studies emphasize its role in modulating amyloid-beta deposition, suggesting a dual role in both neuroprotection and cognitive enhancement .

Introduction to NMDA Receptor Pharmacology

The N-methyl-D-aspartate (NMDA) receptor represents a critical subtype of ionotropic glutamate receptors that governs synaptic plasticity, neuronal development, and higher cognitive functions. These ligand-gated ion channels require dual agonist binding (glutamate and glycine/D-serine) and membrane depolarization to relieve voltage-dependent Mg²⁺ blockade. This unique "coincidence detector" property enables NMDA receptors to decode synaptic activity patterns into long-term changes in synaptic efficacy, forming the molecular basis for learning and memory [1] [5].

Neurobiological Significance in CNS Function

NMDA receptors exhibit heterotetrameric structure, typically comprising two obligatory GluN1 subunits combined with regulatory GluN2 subunits (GluN2A-D) or GluN3 subunits. Each subunit confers distinct functional properties:

Table 1: NMDA Receptor Subunit Characteristics

SubunitDevelopmental ExpressionChannel PropertiesLocalization
GluN2ALate embryonic → adulthoodHigh conductance (50-70 pS), fast decay (50-100 ms)Synaptic
GluN2BEmbryonic → early postnatalHigh conductance, intermediate decay (300-500 ms)Synaptic/extrasynaptic
GluN2CPostnatal cerebellum/thalamusLow conductance (35-40 pS), slow decay (>500 ms)Extrasynaptic
GluN2DEarly embryonic → midbrainLow conductance, ultra-slow decay (1000-5000 ms)Extrasynaptic

The developmental shift from GluN2B-dominated to GluN2A-containing receptors refines synaptic transmission and critical period plasticity. GluN2B-rich receptors in early development support broad calcium signaling necessary for circuit formation, while GluN2A-dominated receptors in adulthood enable precise temporal integration of synaptic inputs. Calcium influx through NMDA receptors triggers downstream signaling cascades involving calmodulin-dependent protein kinase II (CaMKII), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF), directly linking receptor activation to gene expression changes underlying long-term potentiation (LTP) [1] [5] [7].

Pathophysiological Implications of Dysregulation

NMDA receptor dysfunction manifests as either hyperactivity or hypofunction, driving distinct neuropathological processes:

  • Excitotoxic Hyperactivity: During ischemic stroke, energy failure causes sustained depolarization and glutamate spillover, triggering pathological calcium influx through extrasynaptic NMDA receptors. This activates calpains, nitric oxide synthase (NOS), and mitochondrial permeability transition pores, culminating in necrotic and apoptotic cell death. Similar mechanisms operate in traumatic brain injury and chronic neurodegeneration (Alzheimer's, Huntington's, ALS) where misfolded proteins impair calcium homeostasis [1] [4] [6].

  • Developmental Hypofunction: Reduced NMDA receptor signaling, particularly involving GluN2A subunits, disrupts cortical circuit maturation. GRIN2A loss-of-function mutations impair GABAergic interneuron migration and synaptic stabilization, manifesting as autism spectrum disorder (ASD), epilepsy, and schizophrenia. The NMDA receptor hypofunction model of schizophrenia proposes that reduced cortical excitation disinhibits thalamic inputs, generating psychotic symptoms and cognitive deficits [4] [6] [7].

Table 2: NMDA Receptor Dysregulation in Neurological Disorders

Pathological StateReceptor AlterationsDownstream Consequences
Ischemic StrokeExtrasynaptic NR2B overactivationCalpain activation, mitochondrial dysfunction, radical formation
Alzheimer's DiseaseSynaptic receptor loss, extrasynaptic predominanceTau hyperphosphorylation, Aβ production, synaptic failure
SchizophreniaReduced GluN2A function, altered glycine modulationCortical disinhibition, abnormal thalamocortical signaling
Anti-NMDA Receptor EncephalitisAutoantibody-mediated internalizationPsychosis, seizures, autonomic instability

Theoretical Foundations for Therapeutics

Pharmacological strategies targeting NMDA receptors exploit three mechanistic approaches:

  • Uncompetitive channel blockers (e.g., ketamine, memantine) exhibit voltage-dependence and rapid off-kinetics, preferentially inhibiting pathologically overactive receptors while sparing physiological signaling. Memantine's low affinity (μM range) and fast kinetics allow channel blockade primarily under sustained depolarization during excitotoxicity [1] [6].
  • Subunit-selective antagonists leverage structural differences in GluN2 subunits. Ifenprodil derivatives achieve >500-fold selectivity for GluN2B-containing receptors via interaction with the amino-terminal domain (ATD), enabling region-specific modulation given GluN2B's extrasynaptic localization [2] [5].
  • Allosteric modulators target non-canonical sites: Positive allosteric modulators (PAMs) like pregnenolone sulfate enhance synaptic NMDA currents, while negative allosteric modulators (NAMs) such as TCN-201 selectively inhibit GluN2A through the GluN1-GluN2A interface [2] [5] [10].

Properties

Product Name

NMDA receptor antagonist 4

IUPAC Name

12-fluorotetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-trien-10-amine

Molecular Formula

C15H18FN

Molecular Weight

231.31 g/mol

InChI

InChI=1S/C15H18FN/c16-14-5-10-7-15(17,9-14)8-11(6-14)13-4-2-1-3-12(10)13/h1-4,10-11H,5-9,17H2

InChI Key

JTJHHYKAFPPPFM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC(CC1(C3)N)C4=CC=CC=C24)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.